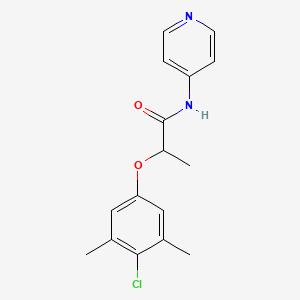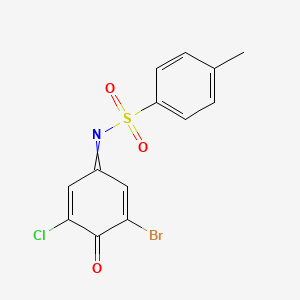![molecular formula C20H22N4O4 B6012435 1-{5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-3-piperidinol](/img/structure/B6012435.png)
1-{5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-3-piperidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-3-piperidinol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is also known as DPPE or 1-(3,5-bis(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-yl)-2-(pyridin-2-yl)piperidin-3-ol.
Wirkmechanismus
The mechanism of action of DPPE involves the inhibition of various enzymes and proteins involved in cellular processes. DPPE has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. DPPE has also been found to inhibit the activity of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase, an enzyme involved in the production of reactive oxygen species (ROS), which are involved in oxidative stress.
Biochemical and Physiological Effects:
DPPE has been shown to have various biochemical and physiological effects. The compound has been found to reduce inflammation by inhibiting the production of prostaglandins. DPPE has also been shown to reduce oxidative stress by inhibiting the production of ROS. Additionally, DPPE has been found to have neuroprotective effects by reducing the production of amyloid beta, a protein involved in the development of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
DPPE has several advantages for lab experiments, including its low toxicity and high solubility in water. However, the compound has limitations, including its high cost and the need for specialized equipment for its synthesis.
Zukünftige Richtungen
Future research on DPPE should focus on its potential applications in the treatment of various diseases, including neurological disorders, cancer, and inflammation. Additionally, research should be conducted to determine the optimal dosage and administration of DPPE for therapeutic purposes. Further studies should also be conducted to investigate the long-term effects of DPPE on human health.
Synthesemethoden
DPPE can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the reaction of 2,3-dimethoxybenzaldehyde with hydrazine hydrate to form 2,3-dimethoxyphenyl hydrazine. This compound is then reacted with ethyl chloroacetate to form 2,3-dimethoxyphenyl hydrazine acetate, which is subsequently reacted with thionyl chloride to form 2,3-dimethoxyphenyl hydrazine acetate thionyl chloride. The final step involves the reaction of 2,3-dimethoxyphenyl hydrazine acetate thionyl chloride with 2-pyridine carboxaldehyde and piperidin-3-ol to form DPPE.
Wissenschaftliche Forschungsanwendungen
DPPE has been extensively studied for its potential applications in various fields of scientific research. The compound has been found to exhibit anti-inflammatory, anti-oxidant, and anti-cancer properties. DPPE has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-[5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-26-16-7-3-6-15(18(16)27-2)19-22-20(28-23-19)13-8-9-17(21-11-13)24-10-4-5-14(25)12-24/h3,6-9,11,14,25H,4-5,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYMTBHUUNYAOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NOC(=N2)C3=CN=C(C=C3)N4CCCC(C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{5-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-3-piperidinol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(3-fluorophenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6012352.png)
![6-amino-3-(3,4-dichlorophenyl)-4-{4-[(2-fluorobenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6012360.png)

![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-methyl-N-[1-(4-pyrimidinyl)ethyl]benzamide](/img/structure/B6012369.png)
![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)decanamide](/img/structure/B6012377.png)
![4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline](/img/structure/B6012381.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-chlorobenzamide](/img/structure/B6012389.png)

![1-benzyl-4-[(1-butyryl-4-piperidinyl)carbonyl]piperazine](/img/structure/B6012408.png)
![N~2~-(4-ethoxyphenyl)-N~1~-(4-methoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B6012413.png)
![5-amino-3-(propylthio)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B6012424.png)
![3-[2-oxo-2-(4-thiomorpholinyl)ethyl]-4-(2-pyridinylmethyl)-2-piperazinone](/img/structure/B6012428.png)
![1-(diethylamino)-3-(2-methoxy-4-{[methyl(2-pyrazinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6012458.png)
![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methoxy-3-methylphenyl)ethanone](/img/structure/B6012465.png)